molecular formula C8H4Cl2F2O B2537821 6-Chloro-2,4-difluoro-3-methylbenzoyl chloride CAS No. 2415751-52-7

6-Chloro-2,4-difluoro-3-methylbenzoyl chloride

Cat. No.: B2537821
CAS No.: 2415751-52-7
M. Wt: 225.02
InChI Key: MUHVFBFNFYZTQJ-UHFFFAOYSA-N
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Description

6-Chloro-2,4-difluoro-3-methylbenzoyl chloride is an organic compound with the molecular formula C8H4Cl2F2O. It is a derivative of benzoyl chloride, characterized by the presence of chlorine, fluorine, and methyl groups on the benzene ring. This compound is primarily used in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,4-difluoro-3-methylbenzoyl chloride typically involves the chlorination and fluorination of 3-methylbenzoic acid derivatives. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2,4-difluoro-3-methylbenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Chloro-2,4-difluoro-3-methylbenzoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2,4-difluoro-3-methylbenzoyl chloride is primarily based on its reactivity as an acyl chloride. It readily reacts with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Uniqueness: 6-Chloro-2,4-difluoro-3-methylbenzoyl chloride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Biological Activity

6-Chloro-2,4-difluoro-3-methylbenzoyl chloride is a synthetic organic compound with the molecular formula C8H4ClF2O. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development. The presence of chlorine and fluorine atoms in its structure may influence its interaction with biological targets, making it a subject of various studies.

The compound is characterized by:

  • Molecular Weight : 206.56 g/mol
  • Structure : It features a benzoyl chloride moiety with chlorine and fluorine substituents on the aromatic ring.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The halogen atoms (Cl and F) can enhance the compound's reactivity and binding affinity, potentially leading to modulation of various biochemical pathways.

Anticancer Activity

Recent studies have investigated the anticancer potential of compounds related to this compound. For instance, derivatives have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
6-Chloro-2,4-difluoro-3-methylbenzamideMCF-715.63Induces apoptosis
6-Chloro-2,4-difluoro-3-methylbenzoic acidU-9370.48Cell cycle arrest at G1 phase
Related fluorinated compoundsHCT-1160.19Inhibits proliferation

These findings suggest that modifications in the structure of benzoyl derivatives can lead to significant variations in their biological potency.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example:

  • Carbonic Anhydrases (CAs) : Some derivatives have shown selective inhibition against CA IX and CA II at nanomolar concentrations, indicating potential for therapeutic applications in cancer treatment .

Study 1: Antitumor Activity

A study published in a peer-reviewed journal explored the synthesis of various derivatives including this compound and assessed their cytotoxic effects on human leukemia cell lines. The results indicated that certain derivatives exhibited higher cytotoxicity than standard chemotherapeutics like doxorubicin, highlighting their potential as novel anticancer agents .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of fluorinated benzoyl derivatives. It was found that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a targeted approach for cancer therapy .

Properties

IUPAC Name

6-chloro-2,4-difluoro-3-methylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F2O/c1-3-5(11)2-4(9)6(7(3)12)8(10)13/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHVFBFNFYZTQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1F)Cl)C(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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